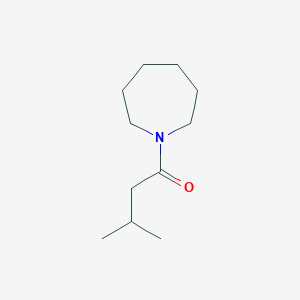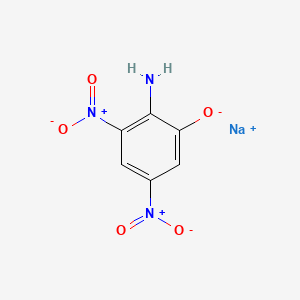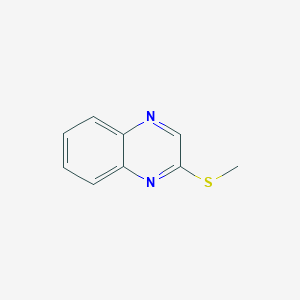
2-(Methylsulfanyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a methylsulfanyl group attached at the second position. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, optoelectronics, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-(methylsulfanyl)quinoxaline. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Microwave-assisted synthesis has also been reported, offering a more efficient and eco-friendly approach .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles. Transition-metal-free catalysis and environmentally benign solvents are commonly used to enhance the sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methylsulfanyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic materials and fluorescent probes
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 2-Chloro-3-(methylsulfanyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline derivatives
Comparison: Compared to other quinoxaline derivatives, it offers distinct photophysical properties and solute-solvent interactions, making it suitable for specific applications in optoelectronics and material science .
Propriétés
Numéro CAS |
21948-73-2 |
|---|---|
Formule moléculaire |
C9H8N2S |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
2-methylsulfanylquinoxaline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
Clé InChI |
FOQUKZGBNFIUMZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


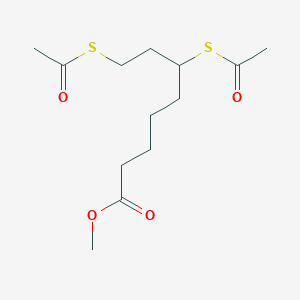

![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
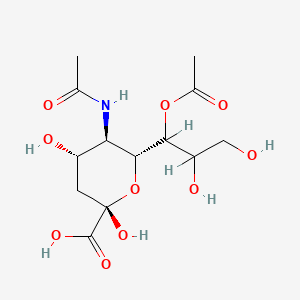
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
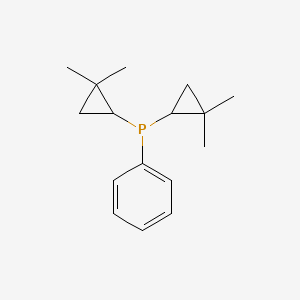
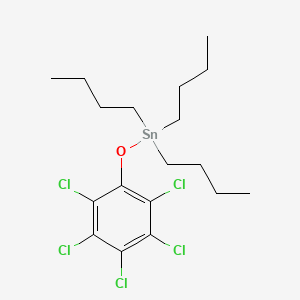

![1',3',3'-Triphenylspiro[fluorene-9,2'-azetidin]-4'-one](/img/structure/B13814060.png)
